molecular formula C14H22N2O3 B2825967 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea CAS No. 447429-30-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Cat. No.: B2825967
CAS No.: 447429-30-3
M. Wt: 266.341
InChI Key: PBSWFASPACZGRK-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is an organic compound characterized by the presence of a urea moiety attached to a 3,4-dimethoxyphenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea typically involves the reaction of 3,4-dimethoxyphenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWFASPACZGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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